Cas no 66960-54-1 (5-Amino-2-hydroxyvaleric Acid)

5-Amino-2-hydroxyvaleric Acid 化学的及び物理的性質
名前と識別子
-
- 1-Oxy-4-amino-butan-carbonsaeure-(1)
- 5-Amino-2-hydroxy-valeriansaeure
- 5-amino-2-hydroxy-valeric acid
- 5-amino-2-hydroxypentanoic acid
- 5-Amino-pentanol-(2)-saeure
- alpha-Oxy-delta-amino-butan-alpha-carbonsaeure
- alpha-Oxy-delta-amino-n-valeriansaeure
- 66960-54-1
- IWBTVBUNSFJIIE-UHFFFAOYSA-N
- delta-Amino-alpha-oxyvaleriansaure
- starbld0029186
- 5-amino-2-hydroxy-pentanoic Acid
- EN300-6948261
- 5-Amino-2-hydroxyvaleric Acid
- AKOS006337473
- SCHEMBL4819961
-
- インチ: InChI=1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)
- InChIKey: IWBTVBUNSFJIIE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 133.07389321Da
- どういたいしつりょう: 133.07389321Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 94.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): -3.3
5-Amino-2-hydroxyvaleric Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A305560-1g |
5-Amino-2-hydroxyvaleric Acid |
66960-54-1 | 1g |
$ 1800.00 | 2023-09-09 | ||
TRC | A305560-500mg |
5-Amino-2-hydroxyvaleric Acid |
66960-54-1 | 500mg |
$ 1097.00 | 2023-04-19 | ||
TRC | A305560-1000mg |
5-Amino-2-hydroxyvaleric Acid |
66960-54-1 | 1g |
$ 1866.00 | 2023-04-19 | ||
Enamine | EN300-6948261-2.5g |
5-amino-2-hydroxypentanoic acid |
66960-54-1 | 95.0% | 2.5g |
$1874.0 | 2025-03-12 | |
Enamine | EN300-6948261-0.1g |
5-amino-2-hydroxypentanoic acid |
66960-54-1 | 95.0% | 0.1g |
$842.0 | 2025-03-12 | |
Enamine | EN300-6948261-1.0g |
5-amino-2-hydroxypentanoic acid |
66960-54-1 | 95.0% | 1.0g |
$956.0 | 2025-03-12 | |
Enamine | EN300-6948261-0.05g |
5-amino-2-hydroxypentanoic acid |
66960-54-1 | 95.0% | 0.05g |
$803.0 | 2025-03-12 | |
Enamine | EN300-6948261-10.0g |
5-amino-2-hydroxypentanoic acid |
66960-54-1 | 95.0% | 10.0g |
$4114.0 | 2025-03-12 | |
Enamine | EN300-6948261-0.5g |
5-amino-2-hydroxypentanoic acid |
66960-54-1 | 95.0% | 0.5g |
$919.0 | 2025-03-12 | |
Enamine | EN300-6948261-5.0g |
5-amino-2-hydroxypentanoic acid |
66960-54-1 | 95.0% | 5.0g |
$2774.0 | 2025-03-12 |
5-Amino-2-hydroxyvaleric Acid 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
5-Amino-2-hydroxyvaleric Acidに関する追加情報
1-Oxy-4-amino-butan-carbonsaeure-(1): A Comprehensive Overview
The compound with CAS No. 66960-54-1, commonly referred to as 1-Oxy-4-amino-butan-carbonsaeure-(1), is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes an oxy group and an amino group attached to a butan-carbonsaeure backbone. The butan-carbonsaeure moiety serves as the central framework, providing stability and reactivity to the molecule. Recent studies have highlighted its potential applications in various fields, including pharmaceuticals and materials science.
One of the most intriguing aspects of 1-Oxy-4-amino-butan-carbonsaeure-(1) is its ability to participate in diverse chemical reactions. The presence of both an oxy group and an amino group makes it a versatile building block for synthesizing more complex molecules. For instance, researchers have explored its role in the formation of bioactive compounds, where the oxy group facilitates hydrogen bonding and the amino group enhances solubility. These properties are particularly valuable in drug design, where molecular interactions play a critical role in therapeutic efficacy.
Recent advancements in synthetic chemistry have also shed light on the efficient synthesis of 1-Oxy-4-amino-butan-carbonsaeure-(1). Traditional methods often involved multi-step processes with low yields, but modern techniques leveraging catalytic systems have significantly improved both the yield and purity of the compound. For example, researchers have successfully employed enzymatic catalysis to streamline the synthesis process, making it more environmentally friendly and cost-effective.
In terms of applications, 1-Oxy-4-amino-butan-carbonsaeure-(1) has shown promise in the development of advanced materials. Its ability to form stable polymers has been explored in the context of biodegradable plastics, offering a sustainable alternative to conventional petroleum-based materials. Additionally, its reactivity with other functional groups has opened avenues for creating hybrid materials with tailored properties for specific applications.
The biological activity of 1-Oxy-4-amino-butan-carbonsaeure-(1) has also been a focal point of recent research. Studies have demonstrated that this compound exhibits antioxidant properties, which could be harnessed in the development of nutraceuticals and skincare products. Furthermore, its interaction with cellular components has been investigated, revealing potential roles in modulating cellular signaling pathways.
From a structural perspective, the butan-carbonsaeure backbone provides a rigid framework that influences the molecule's physical properties. The presence of both an oxy group and an amino group introduces functional diversity, enabling interactions with a wide range of chemical entities. This structural versatility is a key factor driving its utility across multiple disciplines.
In conclusion, 1-Oxy-4-amino-butan-carbonsaeure-(1) is a multifaceted compound with significant potential in various scientific domains. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industry professionals alike.
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